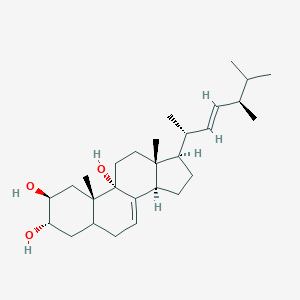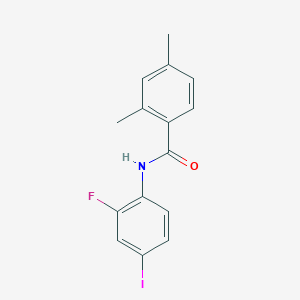
Ergosta-7,22-diene-2,3,9-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosta-7,22-diene-2,3,9-triol (EDT) is a natural compound derived from mushrooms, especially those from the genus Pleurotus. EDT has gained significant attention in recent years due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, among others.
Mecanismo De Acción
The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood. However, it has been suggested that Ergosta-7,22-diene-2,3,9-triol exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ergosta-7,22-diene-2,3,9-triol has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ergosta-7,22-diene-2,3,9-triol has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Ergosta-7,22-diene-2,3,9-triol also inhibits the expression of certain genes involved in the inflammatory response. In addition, Ergosta-7,22-diene-2,3,9-triol has been shown to induce apoptosis in cancer cells and reduce cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ergosterol. Ergosta-7,22-diene-2,3,9-triol is also relatively stable and can be stored for long periods. However, Ergosta-7,22-diene-2,3,9-triol has some limitations for lab experiments. Its low yield from ergosterol makes it expensive to produce in large quantities. In addition, Ergosta-7,22-diene-2,3,9-triol has low water solubility, which can limit its bioavailability.
Direcciones Futuras
Ergosta-7,22-diene-2,3,9-triol research has several future directions. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, Ergosta-7,22-diene-2,3,9-triol could be investigated for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods and formulations could increase the bioavailability and reduce the cost of Ergosta-7,22-diene-2,3,9-triol.
Conclusion:
Ergosta-7,22-diene-2,3,9-triol is a promising compound for scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-diabetic effects have been demonstrated in various studies. The mechanism of action of Ergosta-7,22-diene-2,3,9-triol is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. Ergosta-7,22-diene-2,3,9-triol has several advantages for lab experiments, but also has some limitations. The future directions of Ergosta-7,22-diene-2,3,9-triol research include investigating its potential as a treatment for inflammatory diseases, cancer, and neurodegenerative diseases, as well as developing more efficient synthesis methods and formulations.
Métodos De Síntesis
Ergosta-7,22-diene-2,3,9-triol can be synthesized from ergosterol, a sterol found in fungi. The synthesis involves several steps, including epoxidation, hydrolysis, and reduction. The yield of Ergosta-7,22-diene-2,3,9-triol from ergosterol is around 10-15%, which makes it a relatively low-yield process.
Aplicaciones Científicas De Investigación
Ergosta-7,22-diene-2,3,9-triol has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been demonstrated in various in vitro and in vivo studies. Ergosta-7,22-diene-2,3,9-triol has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, Ergosta-7,22-diene-2,3,9-triol has been investigated for its neuroprotective, anti-oxidant, and anti-microbial properties.
Propiedades
Número CAS |
138329-21-2 |
|---|---|
Nombre del producto |
Ergosta-7,22-diene-2,3,9-triol |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(2S,3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3,9-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)21-11-12-22-23-10-9-20-15-24(29)25(30)16-27(20,6)28(23,31)14-13-26(21,22)5/h7-8,10,17-22,24-25,29-31H,9,11-16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,24-,25-,26+,27-,28+/m0/s1 |
Clave InChI |
RVWGLBNUTMYAOL-DUYJRRCNSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CCC4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C |
Sinónimos |
ERGDTL ergosta-7,22-diene-2,3,9-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)